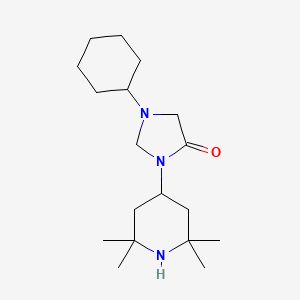
1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine is a compound of interest in various chemical and pharmaceutical studies due to its structural complexity and potential applications. This compound belongs to the broader family of piperazine derivatives, which are known for their versatility in chemical synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine, often involves reductive amination processes, coupling reactions, or other synthetic strategies designed to introduce the desired substituents onto the piperazine nucleus. For instance, Liu, Fitzgerald, and Mani (2012) demonstrated a direct and scalable synthesis of benzylpiperazine via continuous-flow hydrogenation, indicating a method that could be adapted for the synthesis of our compound of interest due to the structural similarities (Liu, Fitzgerald, & Mani, 2012).
Molecular Structure Analysis
X-ray crystallography and computational methods are pivotal in analyzing the molecular structure of piperazine derivatives. These techniques elucidate the conformations, bonding patterns, and intermolecular interactions that define the compound's chemical behavior. The crystal and molecular structures of similar compounds have been characterized to reveal hydrogen bonding and π…π interactions influencing molecular packing (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, highlighting their chemical properties. These reactions include nucleophilic substitutions, coupling reactions, and redox processes, which are crucial for modifying the piperazine core or introducing new functional groups. The reactivity patterns observed in these compounds are essential for further chemical modifications and applications in synthesis (Bernotas & Adams, 1996).
Physical Properties Analysis
The physical properties of 1-(1-benzyl-4-piperidinyl)-4-ethylpiperazine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications. Studies on similar compounds provide insights into how structural elements affect these physical characteristics (Safko & Pike, 2012).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are defined by their functional groups, which dictate their reactivity, stability, and interactions with other molecules. The presence of benzyl and ethyl groups in the compound's structure contributes to its unique chemical behavior, including its reactivity towards electrophiles, nucleophiles, and its potential for forming hydrogen bonds and other non-covalent interactions (Kuleshova & Khrustalev, 2000).
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-2-19-12-14-21(15-13-19)18-8-10-20(11-9-18)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGUYCTULHBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5458449 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)
![N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
![N-[2-(4-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5629897.png)

![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)
![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)
![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid](/img/structure/B5629919.png)
![8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629925.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5629927.png)
![N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5629947.png)
